molecular formula C13H6ClF2NO2S B6225812 2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid CAS No. 2770359-26-5

2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid

Cat. No. B6225812
CAS RN: 2770359-26-5
M. Wt: 313.7
InChI Key:
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Description

2-[2-Chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid (hereafter referred to as 2-CTDFA) is a small molecule that has potential applications in both scientific research and drug development. 2-CTDFA is a member of the thiazole family, which has been studied extensively due to its potential in drug development. 2-CTDFA is a relatively new compound, and its synthesis and applications are still being explored.

Scientific Research Applications

2-CTDFA has potential applications in scientific research. It has been used as a model compound to study the effects of thiazole derivatives on various biological processes. For example, 2-CTDFA has been used to study the inhibition of protein-tyrosine phosphatases, which are important enzymes involved in signal transduction pathways. It has also been used to study the effects of thiazole derivatives on the formation of reactive oxygen species and the induction of apoptosis.

Mechanism of Action

The mechanism of action of 2-CTDFA is not fully understood. However, it is believed that it binds to the active sites of protein-tyrosine phosphatases, which inhibits their activity. This inhibition of protein-tyrosine phosphatases can then lead to the activation of downstream signaling pathways, which can lead to changes in cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects
2-CTDFA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit protein-tyrosine phosphatases, which can lead to the activation of downstream signaling pathways. It has also been shown to induce the formation of reactive oxygen species, which can lead to oxidative stress and cell death. In addition, 2-CTDFA has been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

2-CTDFA has several advantages for laboratory experiments. It is a relatively small molecule, which makes it easy to synthesize and manipulate. It is also relatively stable and has a low toxicity, which makes it safe to work with in the laboratory. However, there are some limitations to using 2-CTDFA in laboratory experiments. It is not as potent as some other thiazole derivatives, which can limit its effectiveness in some applications. In addition, it is not as widely available as some other compounds, which can make it difficult to obtain.

Future Directions

There are several possible future directions for the use of 2-CTDFA. One possible direction is to explore its potential as a drug target. It has already been shown to have potential as a drug target for cancer and other diseases, and further research could lead to the development of new drugs. Another possible direction is to explore its potential as a therapeutic agent. 2-CTDFA has already been shown to have potential in inducing apoptosis, and further research could lead to the development of new therapies. Additionally, 2-CTDFA could be used to explore the effects of thiazole derivatives on other biological processes, such as DNA repair and epigenetic regulation. Finally, 2-CTDFA could be used to study the effects of thiazole derivatives on the formation of reactive oxygen species and the induction of oxidative stress.

Synthesis Methods

2-CTDFA is synthesized from 2-chloro-5-(2-phenylethynyl)-1,3-thiazole (hereafter referred to as 2-CT) and 2,2-difluoroacetic acid. The synthesis of 2-CTDFA is a multi-step process. First, 2-CT is reacted with 2,2-difluoroacetic acid in the presence of a base such as potassium carbonate. This reaction yields 2-CTDFA and potassium fluoride as byproducts. The reaction can be further optimized by varying the reaction conditions, such as temperature, time, and the amount of base used.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid' involves the synthesis of the intermediate compound '2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid' followed by the introduction of difluoroacetic acid group.", "Starting Materials": [ "2-bromoacetic acid", "thiourea", "2-phenylacetylene", "sodium hydroxide", "thionyl chloride", "sodium bicarbonate", "2,2-difluoroacetic acid" ], "Reaction": [ "Step 1: Synthesis of 2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid", "a. Dissolve 2-bromoacetic acid (1.0 g) and thiourea (0.8 g) in water (10 mL) and heat the mixture at 100°C for 4 hours.", "b. Cool the reaction mixture and filter the precipitated product.", "c. Dissolve the product in sodium hydroxide solution (10 mL) and add thionyl chloride (1.0 mL) dropwise with stirring at 0°C.", "d. Heat the reaction mixture at 80°C for 2 hours and then cool it to room temperature.", "e. Add sodium bicarbonate solution (10 mL) to the reaction mixture and extract the product with ethyl acetate (3 x 10 mL).", "f. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate compound '2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid' as a white solid (yield: 80%).", "Step 2: Introduction of difluoroacetic acid group", "a. Dissolve the intermediate compound '2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]acetic acid' (0.5 g) and 2,2-difluoroacetic acid (0.5 g) in dichloromethane (10 mL) and add N,N'-dicyclohexylcarbodiimide (DCC) (0.6 g) and 4-dimethylaminopyridine (DMAP) (0.1 g) to the reaction mixture.", "b. Stir the reaction mixture at room temperature for 24 hours.", "c. Filter the precipitated dicyclohexylurea and evaporate the solvent to obtain the final product '2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid' as a white solid (yield: 70%)." ] }

CAS RN

2770359-26-5

Product Name

2-[2-chloro-5-(2-phenylethynyl)-1,3-thiazol-4-yl]-2,2-difluoroacetic acid

Molecular Formula

C13H6ClF2NO2S

Molecular Weight

313.7

Purity

95

Origin of Product

United States

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